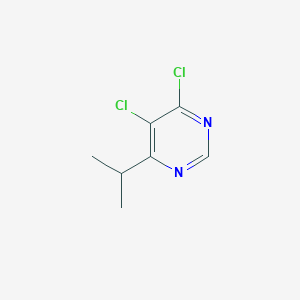
4,5-Dichloro-6-isopropylpyrimidine
概要
説明
4,5-Dichloro-6-isopropylpyrimidine (DCIP) is a pyrimidine derivative, which has gained significant attention in the scientific community due to its diverse applications in various fields. DCIP is a pale yellow crystalline solid that is soluble in water, ethanol, and acetone.
作用機序
The mechanism of action of 4,5-Dichloro-6-isopropylpyrimidine involves the inhibition of succinate dehydrogenase, which is an enzyme involved in the Krebs cycle. 4,5-Dichloro-6-isopropylpyrimidine binds to the active site of the enzyme and prevents the conversion of succinate to fumarate, leading to a decrease in the production of ATP. This, in turn, leads to a decrease in cellular respiration and energy production.
生化学的および生理学的効果
4,5-Dichloro-6-isopropylpyrimidine has been shown to have a range of biochemical and physiological effects. Studies have shown that 4,5-Dichloro-6-isopropylpyrimidine can induce apoptosis in cancer cells by inhibiting mitochondrial respiration. 4,5-Dichloro-6-isopropylpyrimidine has also been shown to have antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Additionally, 4,5-Dichloro-6-isopropylpyrimidine has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
4,5-Dichloro-6-isopropylpyrimidine has several advantages as a reagent in laboratory experiments. It is stable and easy to handle, and its purity can be easily determined by spectroscopic methods. Additionally, 4,5-Dichloro-6-isopropylpyrimidine is readily available and relatively inexpensive. However, there are also some limitations to the use of 4,5-Dichloro-6-isopropylpyrimidine in laboratory experiments. For example, it can be toxic to cells at high concentrations, and its solubility in water is limited, which can affect its efficacy in certain experiments.
将来の方向性
There are several future directions for the study of 4,5-Dichloro-6-isopropylpyrimidine. One potential area of research is the development of 4,5-Dichloro-6-isopropylpyrimidine-based antimicrobial agents. Another area of research is the use of 4,5-Dichloro-6-isopropylpyrimidine as a potential anticancer agent. Additionally, further studies are needed to explore the antioxidant properties of 4,5-Dichloro-6-isopropylpyrimidine and its potential applications in the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, 4,5-Dichloro-6-isopropylpyrimidine is a versatile compound that has diverse applications in various fields of science. Its synthesis method is straightforward, and its purity can be easily determined. 4,5-Dichloro-6-isopropylpyrimidine has been extensively studied for its potential as an antimicrobial, antitumor, and antioxidant agent. While there are some limitations to its use in laboratory experiments, 4,5-Dichloro-6-isopropylpyrimidine remains a valuable reagent for scientific research. Future research on 4,5-Dichloro-6-isopropylpyrimidine may lead to the development of novel therapies for a range of diseases.
科学的研究の応用
4,5-Dichloro-6-isopropylpyrimidine is a versatile compound that has been extensively studied for its applications in various fields of science. It is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4,5-Dichloro-6-isopropylpyrimidine is also used as an analytical reagent for the determination of the activity of succinate dehydrogenase in biological samples. Additionally, 4,5-Dichloro-6-isopropylpyrimidine has been studied for its potential as an antimicrobial and antitumor agent.
特性
CAS番号 |
141602-30-4 |
|---|---|
製品名 |
4,5-Dichloro-6-isopropylpyrimidine |
分子式 |
C7H8Cl2N2 |
分子量 |
191.05 g/mol |
IUPAC名 |
4,5-dichloro-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(2)6-5(8)7(9)11-3-10-6/h3-4H,1-2H3 |
InChIキー |
DLICKGPXHFTODT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=NC=N1)Cl)Cl |
正規SMILES |
CC(C)C1=C(C(=NC=N1)Cl)Cl |
同義語 |
4,5-DICHLORO-6-ISOPROPYLPYRIMIDINE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


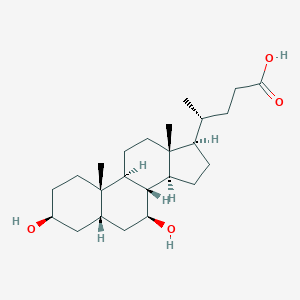
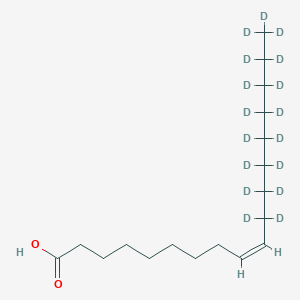
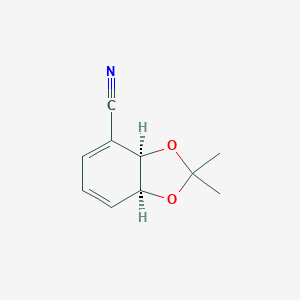



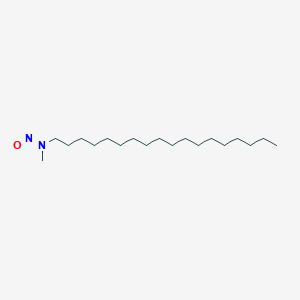
![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)

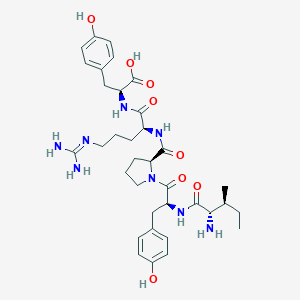
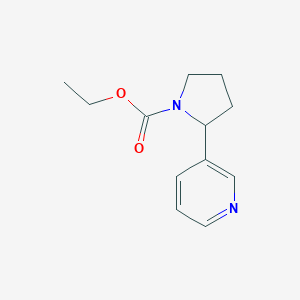
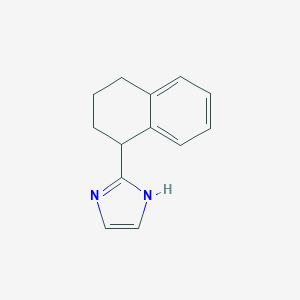
![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B122666.png)